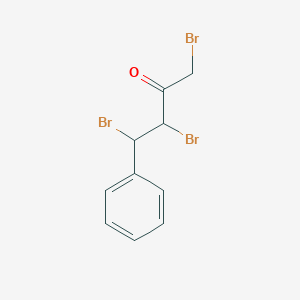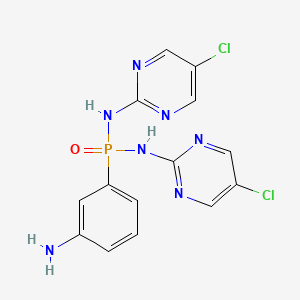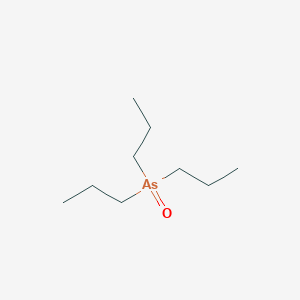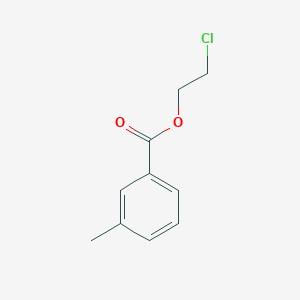
Tetradecyl 2-thiocyanatoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl 2-thiocyanatoacetate: is an organic compound with the molecular formula C17H31NO2S It is a thiocyanate ester, which means it contains the functional group -SCN attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecyl 2-thiocyanatoacetate typically involves the reaction of tetradecyl alcohol with thiocyanatoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the other end. This method also reduces the risk of side reactions and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Tetradecyl 2-thiocyanatoacetate undergoes various types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonates or sulfinates.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.
Major Products Formed:
Oxidation: Sulfonates or sulfinates.
Reduction: Thiols or disulfides.
Substitution: Various substituted thiocyanates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tetradecyl 2-thiocyanatoacetate is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the effects of thiocyanate esters on cellular processes. It has been found to interact with various enzymes and proteins, making it a useful tool in biochemical studies.
Medicine: this compound has potential applications in medicine, particularly in the development of new drugs. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Tetradecyl 2-thiocyanatoacetate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various cellular pathways and processes, making the compound useful in studying biochemical mechanisms.
Comparison with Similar Compounds
Tetradecylthioacetic acid: This compound is similar in structure but contains a carboxylic acid group instead of a thiocyanate group.
Tetradecyl hydrogen sulfate: Another similar compound, but with a sulfate group instead of a thiocyanate group.
Uniqueness: Tetradecyl 2-thiocyanatoacetate is unique due to its thiocyanate functional group, which imparts distinct chemical reactivity and biological activity. This makes it different from other similar compounds and provides it with unique applications in various fields.
Properties
CAS No. |
5399-27-9 |
|---|---|
Molecular Formula |
C17H31NO2S |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
tetradecyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C17H31NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-17(19)15-21-16-18/h2-15H2,1H3 |
InChI Key |
NYWYNCUSSBTUQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)













